![molecular formula C15H13N3O3 B2853974 (E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide CAS No. 2874-44-4](/img/structure/B2853974.png)
(E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for “(E)-N’-benzylidene-2-(4-nitrophenyl)acetohydrazide” is not directly available, there are related compounds that have been synthesized. For instance, 4-Nitrophenyl cyclopropylcarbamate was prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature .Scientific Research Applications
Radiofluorination of Biomolecules
This compound, due to its 4-nitrophenyl group, can be used in the radiofluorination of biomolecules. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules . This process is crucial in the field of molecular imaging, which is transforming modern medicine through the use of radiopharmaceuticals .
Catalyst in Nanostructured Materials
The 4-nitrophenyl group in this compound has been used in the catalytic reduction of 4-nitrophenol by nanostructured materials . This reaction is considered a benchmark to assess the activity of the nanostructured materials .
Synthesis of Dipyrromethane Derivatives
The compound can be used in the synthesis of 2,2’-(4-Nitrophenyl) dipyrromethane . This process can be intensified with a SO3H-Functionalized Ionic Liquid Catalyst in Pickering-Emulsion-Based Packed-Bed Microreactors .
Glycosyltransferase-Catalyzed Sugar Nucleotide Synthesis
The compound can be used in the synthesis of complex sugar nucleotides. The 2-chloro-4-nitrophenyl glycoside donors in the compound can produce distinct NDP–sugars . This study highlights a convenient strategy to rapidly optimize glycosyltransferase catalysts for the synthesis of complex sugar nucleotides .
Mechanism of Action
Target of Action
It’s known that 4-nitrophenol, a component of the compound, has been studied for its interaction with α-glucosidase α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates
Mode of Action
4-nitrophenol, a component of the compound, is known to be reduced by nanostructured materials in a benchmark reaction . This suggests that the compound could potentially interact with its targets through a reduction mechanism, but more research is needed to confirm this.
Biochemical Pathways
The reduction of 4-nitrophenol, a component of the compound, is a well-studied reaction . This reaction could potentially affect various biochemical pathways, particularly those involving reduction reactions. More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a class of compounds similar to the one , discusses their pharmacokinetics . The study suggests that these compounds have good drug-like properties and are metabolically stable.
Result of Action
It’s known that 4-nitrophenol, a component of the compound, can quench the fluorescence of silicon nanoparticles . This suggests that the compound could potentially have a similar effect on cellular fluorescence, but more research is needed to confirm this.
Action Environment
It’s known that the reduction of 4-nitrophenol, a component of the compound, can be affected by various parameters, such as the size and structure of the catalyst, the structural chemistry of the active nanoparticles, and the functions of diffusion . These factors could potentially influence the action of the compound, but more research is needed to confirm this.
properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-16-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEYUWAEVJDNQP-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide |
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